2-[(2E)-2-[(FURAN-2-YL)FORMAMIDO]-3-PHENYLPROP-2-ENAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID
Overview
Description
2-[(2E)-2-[(FURAN-2-YL)FORMAMIDO]-3-PHENYLPROP-2-ENAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a furan ring, a phenyl group, and a butanoic acid moiety with a methylsulfanyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(FURAN-2-YL)FORMAMIDO]-3-PHENYLPROP-2-ENAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan-2-ylformamide: This can be achieved by reacting furan-2-carboxylic acid with formamide under acidic conditions.
Synthesis of the Phenylprop-2-enamide: This involves the reaction of cinnamic acid with ammonia or an amine to form the corresponding amide.
Coupling Reaction: The furan-2-ylformamide and phenylprop-2-enamide are coupled using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the intermediate compound.
Introduction of the Methylsulfanyl Group: The intermediate compound is then reacted with a methylsulfanylating agent, such as methylthiol, under basic conditions to introduce the methylsulfanyl group.
Formation of the Butanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[(FURAN-2-YL)FORMAMIDO]-3-PHENYLPROP-2-ENAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring or the phenyl group, using suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-[(2E)-2-[(FURAN-2-YL)FORMAMIDO]-3-PHENYLPROP-2-ENAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biology, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development and pharmacological studies.
Industry
In industry, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer synthesis, and material science.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(FURAN-2-YL)FORMAMIDO]-3-PHENYLPROP-2-ENAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID involves its interaction with specific molecular targets. The furan ring and phenyl group allow for binding to enzymes and receptors, while the butanoic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-[(2E)-2-[(FURAN-2-YL)FORMAMIDO]-3-PHENYLPROP-2-ENAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID: This compound is unique due to its combination of a furan ring, phenyl group, and butanoic acid moiety with a methylsulfanyl substituent.
This compound: Similar compounds may include those with variations in the substituents on the furan ring or phenyl group, or different functional groups on the butanoic acid moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and application in various fields.
Properties
IUPAC Name |
2-[[(E)-2-(furan-2-carbonylamino)-3-phenylprop-2-enoyl]amino]-4-methylsulfanylbutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-27-11-9-14(19(24)25)20-17(22)15(12-13-6-3-2-4-7-13)21-18(23)16-8-5-10-26-16/h2-8,10,12,14H,9,11H2,1H3,(H,20,22)(H,21,23)(H,24,25)/b15-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUKQKKNPWUHJZ-NTCAYCPXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC(C(=O)O)NC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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